1,1,3-Tribromononan-2-one
Description
However, a structurally analogous compound, 1,1,3-tribromopropan-2-one (CAS 3475-39-6), is documented in . This compound is a halogenated ketone with three bromine atoms at positions 1 and 3 of a 3-carbon backbone. It is classified as a hazardous substance requiring strict safety protocols, including immediate medical consultation upon exposure .
Given the absence of direct data on the nonan-2-one derivative, this article will focus on 1,1,3-tribromopropan-2-one and compare it with structurally similar halogenated ketones from the evidence.
Properties
CAS No. |
66002-51-5 |
|---|---|
Molecular Formula |
C9H15Br3O |
Molecular Weight |
378.93 g/mol |
IUPAC Name |
1,1,3-tribromononan-2-one |
InChI |
InChI=1S/C9H15Br3O/c1-2-3-4-5-6-7(10)8(13)9(11)12/h7,9H,2-6H2,1H3 |
InChI Key |
QQOYKSXJQGWKRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C(Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromononan-2-one can be synthesized through the bromination of nonan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the nonane chain.
Industrial Production Methods: In an industrial setting, the production of 1,1,3-tribromononan-2-one may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tribromononan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form nonan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of nonan-2-one.
Oxidation: Formation of nonanoic acid.
Scientific Research Applications
1,1,3-Tribromononan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique brominated structure.
Industrial Applications: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 1,1,3-tribromononan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Research Findings
- Halogenation Effects : Brominated ketones exhibit higher reactivity in electrophilic substitutions compared to fluorinated analogs, but lower thermal stability .
- Structural Complexity : Bicyclic ketones (e.g., ) prioritize steric and electronic effects over halogen-driven reactivity, expanding their utility in niche applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
